molecular formula C11H18N2O B14871131 (5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine

(5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine

Cat. No.: B14871131
M. Wt: 194.27 g/mol
InChI Key: JKXYZVRDJJIVQP-UHFFFAOYSA-N
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Description

(5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine is a chemical compound that belongs to the class of piperidine derivatives It features a furan ring substituted with a methanamine group and a 4-methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine typically involves the reaction of 4-methylpiperidine with a furan derivative. One common method includes the following steps:

    Formation of the Furan Intermediate: The furan ring is synthesized through a series of reactions starting from readily available precursors.

    Substitution Reaction: The furan intermediate is then reacted with 4-methylpiperidine under controlled conditions to introduce the piperidine moiety.

    Final Amination: The resulting compound undergoes a final amination step to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium on carbon (Pd/C) or copper (Cu) salts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.

    Biological Studies: Researchers use it to study its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methylpiperidin-4-yl)methanamine
  • (4-Methylpiperidin-4-yl)methanol
  • (1-Benzylpiperidin-4-yl)methanol

Uniqueness

(5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine is unique due to its combination of a furan ring and a piperidine moiety This structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

[5-(4-methylpiperidin-1-yl)furan-2-yl]methanamine

InChI

InChI=1S/C11H18N2O/c1-9-4-6-13(7-5-9)11-3-2-10(8-12)14-11/h2-3,9H,4-8,12H2,1H3

InChI Key

JKXYZVRDJJIVQP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC=C(O2)CN

Origin of Product

United States

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